molecular formula C17H12F3N3O2S B2958639 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole CAS No. 2415633-21-3

6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2958639
CAS No.: 2415633-21-3
M. Wt: 379.36
InChI Key: HLBKBQFXLLCICG-UHFFFAOYSA-N
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Description

6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The azetidine ring can be introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the benzothiazole core. The trifluoromethylpyridine moiety is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole core can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.

Scientific Research Applications

6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the benzothiazole core can interact with various biological pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a trifluoromethylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)15-6-11(3-4-21-15)25-12-7-23(8-12)16(24)10-1-2-13-14(5-10)26-9-22-13/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKBQFXLLCICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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